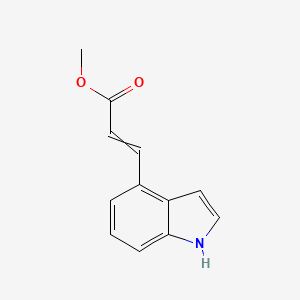
Methyl 3-(1H-indol-4-yl)prop-2-enoate
Cat. No. B8307778
M. Wt: 201.22 g/mol
InChI Key: IDZVEPSCVVUHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07572796B2
Procedure details


48 g of sodium methoxide are added to 300 ml of tetrahydrofuran with stirring at 5° C. under a protective gas (N2), the suspension is cooled to 0° C., 70 ml of methyl acetate are added dropwise at from 0 to 3° C., and the mixture is stirred at this temperature for a further 45 minutes. A solution of 43 g of 4-formylindole (3) in 300 ml of tetrahydrofuran is subsequently added with stirring, during which the temperature does not exceed 3° C. The mixture is subsequently stirred at room temperature for a further two hours. For work-up, the reaction mixture is evaporated, and the residue is dissolved in methyl acetate and extracted with water. The organic phase obtained is dried, the solvent is removed under reduced pressure, and the residue is purified by chromatography on silica gel, giving 35 g (59% of theory) of a pale-beige crystalline residue of methyl 3-(1H-indol-4-yl)acrylate (4).
Name
sodium methoxide
Quantity
48 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].N#N.[C:6]([O:9][CH3:10])(=[O:8])[CH3:7].[CH:11]([C:13]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:14]=1[CH:15]=[CH:16][NH:17]2)=O>O1CCCC1>[NH:17]1[C:18]2[C:14](=[C:13]([CH:11]=[CH:7][C:6]([O:9][CH3:10])=[O:8])[CH:21]=[CH:20][CH:19]=2)[CH:15]=[CH:16]1 |f:0.1|
|
Inputs


Step One
|
Name
|
sodium methoxide
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Three
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=C2C=CNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at this temperature for a further 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring, during which the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 3° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is subsequently stirred at room temperature for a further two hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For work-up, the reaction mixture is evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in methyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified by chromatography on silica gel
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=CC2=C(C=CC=C12)C=CC(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
